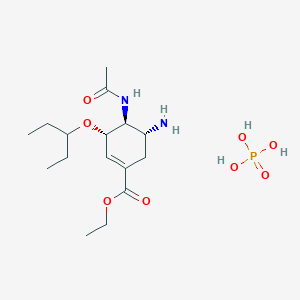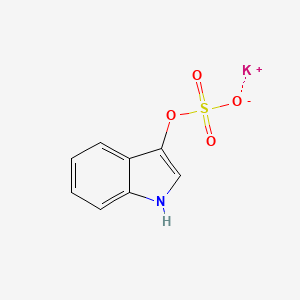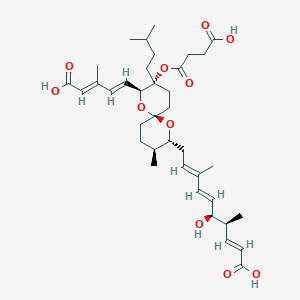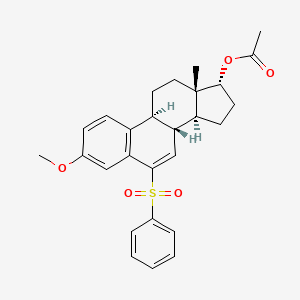
Gabapentin-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabapentin, structurally related to the neurotransmitter GABA (gamma-aminobutyric acid), mimics GABA's activity. It is widely used in neurology for the treatment of peripheral neuropathic pain and exists in a zwitterionic form in the solid state. The molecule's properties have been extensively studied using quantum chemical calculations and experimental spectroscopic techniques (Sinha et al., 2013).
Synthesis Analysis
A concise and efficient synthesis of Gabapentin has been achieved with an overall yield of 56% via 6 N HCl mediated hydrolysis of the corresponding γ-lactam, obtained from the intramolecular C-CH insertion reaction of N-tert-butyl-N-cyclohexylmethyl diazoacetamide with 0.02 mol% Rh2(OAc)4 catalyst (Chen et al., 2003).
Molecular Structure Analysis
The molecular structure and bonding network of Gabapentin hydrochloride hemihydrate have been examined, revealing extensive inter and intra-molecular hydrogen bonding networks. A unique and relatively rare three-center hydrogen bond configuration, as well as N–H···O donor hydrogen bonds, have been observed, linking the molecules into chains (Jasinski et al., 2009).
Chemical Reactions and Properties
Gabapentin's antinociceptive action involves its binding to the alpha2delta subunit of voltage-dependent Ca2+ channels, modulating Ca2+ current and affecting neurotransmitter release. This mechanism is distinct from that of traditional GABAergic drugs and contributes to its therapeutic effects (Cheng & Chiou, 2006).
Physical Properties Analysis
Gabapentin's synthesis and the high mass and heat transfer performance of its production process have been enhanced using a microreaction system, demonstrating the drug's efficient production at relatively high temperatures with significantly reduced residence times (Huang et al., 2017).
Chemical Properties Analysis
The chemical and structural characteristics of Gabapentin, including its pharmacokinetics and pharmacodynamics, have been reviewed, highlighting its antihyperalgesic properties and unique mechanism of action in acute pain management. This makes Gabapentin a safe and efficacious drug for treating postoperative pain (Chang et al., 2014).
科学的研究の応用
Molecular Mechanisms and Neurotransmission
Gabapentin, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is known for its anticonvulsant, analgesic, and anxiolytic properties. Notably, it does not directly modify GABA type A (GABAA) receptor function or alter synaptic inhibition. A study revealed that gabapentin enhances the expression of δ subunit-containing GABAA (δGABAA) receptors, generating a tonic inhibitory conductance in brain regions such as the cerebellum and hippocampus. This modulation likely contributes to the GABAergic effects of gabapentin, as it induced ataxia and anxiolysis in wild-type mice but not in δ subunit null-mutant mice. The research suggests broader therapeutic applications for gabapentin due to its potential role in disorders characterized by reduced δGABAA receptor expression (Yu et al., 2019).
Drug Transport Mechanisms
Gabapentin exhibits high and saturable permeability across the blood-brain barrier (BBB), attributed to the involvement of specific drug transporters. One study identified the transporter LAT1 (SLC7A5) as a key player in gabapentin transport within the human brain endothelial cell line (hCMEC/D3), an in-vitro model of the BBB. The research highlighted the significant role of LAT1 in gabapentin's therapeutic effects, showcasing its selectivity and importance in the drug's pharmacokinetics (Dickens et al., 2013).
Analytical Method Development
In the realm of performance horses, gabapentin is considered a class 3 performance-enhancing substance, necessitating sensitive detection methods for regulatory and pharmacokinetic studies. A study developed and validated a gas chromatographic-mass spectrometric (GC-MS) method for gabapentin detection, offering a powerful tool for both pharmacokinetic and forensic investigations (Lehner et al., 2007).
将来の方向性
Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .
特性
CAS番号 |
1346600-67-6 |
|---|---|
製品名 |
Gabapentin-d6 |
分子式 |
C₉H₁₁D₆NO₂ |
分子量 |
177.27 |
同義語 |
1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)
![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)


